molecular formula C15H14BrNO3S B4852360 methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B4852360
M. Wt: 368.2 g/mol
InChI Key: JVFFZJFJZWEEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate" involves complex interactions between its functional groups, including bromo, amino, methyl, and carboxylate groups. These interactions influence its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

Synthesis pathways for structurally similar compounds often involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, to introduce amino groups to aromatic systems or Michael addition for constructing carbon-carbon bonds adjacent to carbonyl groups. For example, palladium-catalyzed Buchwald-Hartwig cross-coupling has been utilized for synthesizing derivatives of benzo[b]thiophenes, indicating a potential method for synthesizing the target compound (Queiroz et al., 2007).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structures of similar compounds, revealing how substituents influence the overall conformation and electronic distribution. For instance, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was elucidated through X-ray analysis, offering a precedent for analyzing the molecular structure of the target compound (Chan, Ma, & Mak, 1977).

Chemical Reactions and Properties

Compounds similar to the target molecule undergo various chemical reactions, including nucleophilic aromatic substitution with rearrangement and reactions under specific conditions like those involving bromine or sulfur nucleophiles. The reaction between 3-Bromo-2-nitrobenzo[b]thiophene and amines, resulting in N-substituted derivatives, demonstrates the reactivity of brominated aromatic compounds toward nucleophilic attack (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Physical Properties Analysis

The physical properties of related compounds, such as melting points, solubility, and crystal structure, are significantly influenced by their molecular structure. For example, the presence of bromomethyl substituents in certain phenyl acetates leads to the formation of molecular dimers and two-dimensional aggregates in crystals, highlighting how substituents affect the physical properties of these compounds (Ebersbach, Seichter, & Mazik, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds similar to the target molecule are influenced by the electronic effects of their substituents. Studies on the synthesis and reactivity of benzothiophene derivatives show how functional groups like bromo and methyl affect the compound's chemical behavior, offering insights into potential reactivities for the target compound (Chapman, Clarke, Gore, & Sharma, 1971).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information, it’s not possible to predict the mechanism of action of this compound .

Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

properties

IUPAC Name

methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFFZJFJZWEEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.